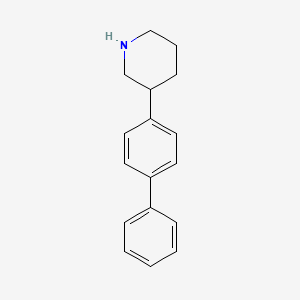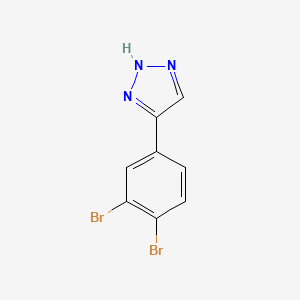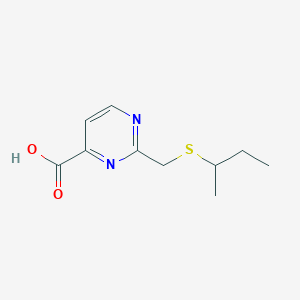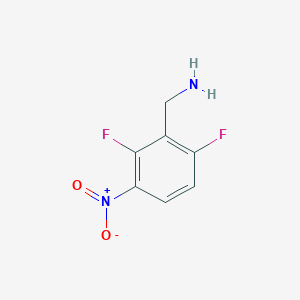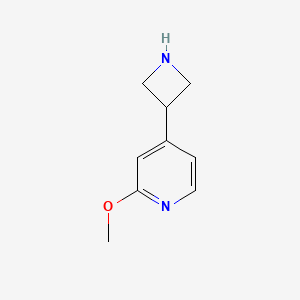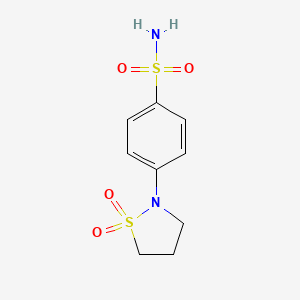![molecular formula C9H7F3O5 B13527573 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid is a versatile compound with numerous applications in scientific research and industry. It is known for its unique chemical structure, which includes a trifluoromethoxy group that enhances its lipophilicity and electron-withdrawing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid typically involves the reaction of 4-hydroxy-3-(trifluoromethoxy)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenylacetic acid: Similar in structure but lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
4-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxy group but has a boronic acid functional group instead of the acetic acid moiety.
3-(Trifluoromethoxy)phenylboronic acid: Similar to 4-(Trifluoromethoxy)phenylboronic acid but with the trifluoromethoxy group in a different position.
Uniqueness
The presence of both the hydroxyl and trifluoromethoxy groups in 2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid makes it unique. This combination enhances its lipophilicity and electron-withdrawing properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7F3O5 |
|---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
2-hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H7F3O5/c10-9(11,12)17-6-3-4(1-2-5(6)13)7(14)8(15)16/h1-3,7,13-14H,(H,15,16) |
InChI Key |
AWEMPCNWIXXQSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


